5-Methyl-2-(pyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
5-methyl-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-5-11(10(8-9)12(13)15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJQWQUTQNSKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279029 | |
| Record name | Benzamide, 5-methyl-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-34-1 | |
| Record name | Benzamide, 5-methyl-2-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 5-methyl-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Levulinic Acid Derivatives
A notable approach for synthesizing pyrrolidin-2-one derivatives (closely related to pyrrolidinyl intermediates) uses levulinic acid or its esters as starting materials. The process involves catalytic reductive amination under hydrogen atmosphere with ammonia or organic amines, catalyzed by metal catalysts such as nickel on diatomaceous earth or supported bimetal catalysts.
- Catalysts: Diatomite-supported nickel or supported bimetallic catalysts.
- Hydrogen source: Hydrogen gas or ammonium formate (which serves as both hydrogen and nitrogen source).
- Reaction conditions: Temperatures between 100–220 °C, reaction times from 0.5 to 24 hours (preferably 1–6 hours).
- Solvent: Water.
- Yields: Up to 87% under optimized conditions.
This method is environmentally friendly and efficient for producing 5-methyl-2-pyrrolidone intermediates, which can be further functionalized to the target pyrrolidinyl benzamide.
Alternative Cyclization Routes from Donor–Acceptor Cyclopropanes
Another advanced method involves synthesizing substituted pyrrolidin-2-ones via ring-opening and cyclization of donor–acceptor cyclopropanes with anilines under Lewis acid catalysis. This method can be adapted to introduce various substituents on the pyrrolidinone ring, potentially enabling the synthesis of this compound analogs.
- Key steps: Refluxing donor–acceptor cyclopropanes with aniline derivatives in the presence of acetic acid and Lewis acids.
- Yields: Moderate to good (41–70%), depending on substrate reactivity.
- Chirality: The method allows for stereospecific synthesis with inversion of configuration, useful for chiral pyrrolidinyl compounds.
Amide Bond Formation (Benzamide Synthesis)
Coupling of Pyrrolidinyl-Substituted Amines with Carboxylic Acids
The benzamide moiety is formed by amide coupling between the pyrrolidinyl-substituted amine and a carboxylic acid or its activated derivative (acid chloride, anhydride, or activated ester).
- Protecting groups: Boc-protection of proline or pyrrolidine derivatives is common to control reactivity.
- Coupling reagents: TBTU, HBTU, HATU, EDC, or similar carbodiimide-based agents.
- Bases: DIPEA, triethylamine, or N-methylmorpholine.
- Solvents: THF, DMF, or dichloromethane.
- Deprotection: Acidic conditions such as 4M HCl in dioxane or trifluoroacetic acid in DCM are used to remove Boc groups before coupling.
Detailed Reaction Conditions and Data Summary
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive amination of levulinic acid to 5-methyl-2-pyrrolidone | Levulinic acid, ammonium formate, water | 100–220 | 0.5–24 | Supported bimetal catalyst | Up to 87 | One-pot, environmentally friendly, recyclable catalyst |
| Cyclopropane ring opening and lactam formation | Donor–acceptor cyclopropane, aniline, acetic acid, Lewis acid | Reflux (~110) | ~5 | Lewis acids (Fe(OTf)3, Sc(OTf)3) | 41–70 | Diastereomer mixture, requires chromatographic purification |
| Boc-protection of pyrrolidine derivative | Boc2O, base (DIPEA/TEA), solvent (DCM/THF) | Room temp | Few hours | None | High | Standard amine protection step |
| Amide coupling (benzamide formation) | Pyrrolidinyl amine + Ar-COOH, coupling agent (TBTU/HATU), base | RT | Few hours | Coupling agents, bases | High | Requires prior deprotection of Boc group |
Research Findings and Optimization Notes
- Using ammonium formate as both hydrogen and nitrogen source simplifies reductive amination and improves environmental compatibility compared to gaseous hydrogen and ammonia.
- Supported bimetal catalysts can be recycled, enhancing cost-effectiveness.
- The cyclopropane ring-opening method allows for stereochemical control, important for chiral pyrrolidinyl benzamides with potential pharmacological activity.
- Amide coupling efficiency depends on the purity of starting amines and proper deprotection; side reactions are minimized by careful control of reaction conditions.
- Transfer hydrogenation and Grignard methodologies provide alternative pathways for related nitrogen heterocycle benzamide synthesis, offering flexibility in substituent introduction.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.
Reduction: 5-Methyl-2-(pyrrolidin-1-yl)benzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacophore in drug design. Its structural characteristics enable it to interact with various biological targets, including enzymes and receptors. Studies have indicated that modifications to the benzamide or pyrrolidine structures can enhance biological efficacy, providing insights for future drug design efforts.
Antioxidant Activity
Research has shown that 5-Methyl-2-(pyrrolidin-1-yl)benzamide exhibits effective free radical scavenging and metal chelation activity. Such properties suggest potential applications in mitigating oxidative stress-related conditions, which are linked to various diseases including cancer and neurodegenerative disorders.
Antibacterial Properties
The compound has been subjected to antibacterial screening against various strains of bacteria. Comparative studies have demonstrated that certain derivatives exhibit potent antibacterial activity, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ciprofloxacin. This highlights its potential for developing new antibacterial agents.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Pain Management : Research indicated that compounds with similar structures modulate pain pathways, potentially acting on opioid receptors or other neuroreceptors.
- Antibacterial Screening : A comparative study highlighted that certain pyrrole benzamide derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics like ciprofloxacin, indicating potential for developing new antibacterial agents.
- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the benzamide or pyrrolidine structures could enhance biological efficacy, providing insights for future drug design efforts.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
The chloropyridinyl-benzimidazole derivative (CAS 1333126-80-9) introduces aromatic heterocycles, enhancing π-π stacking interactions but reducing solubility .
Physicochemical Properties
- Solubility : Smaller rings (pyrrolidine) and methyl groups enhance solubility in apolar solvents compared to bulkier analogues (e.g., piperidine derivatives) .
- Molecular Weight : The target compound (204.27 g/mol) falls within the "drug-like" range (≤500 g/mol), whereas the chloropyridinyl-benzimidazole derivative (435.92 g/mol) may face bioavailability challenges .
Research and Commercial Implications
- This compound is a cost-effective intermediate for medicinal chemistry, while its amino-substituted piperidine analogue (CAS 694456-64-9) may target neurological or infectious diseases due to enhanced hydrogen-bonding .
- The absence of detailed bioactivity data in the evidence highlights the need for further pharmacological profiling.
Biological Activity
5-Methyl-2-(pyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzamide core with a methyl group and a pyrrolidine moiety. Its molecular formula is , and it has unique structural characteristics that contribute to its biological activities.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. A study evaluated the total antioxidant capacity, free radical scavenging ability, and metal chelation activity of synthesized compounds, revealing that some derivatives showed superior activity compared to established standards. This suggests potential applications in conditions related to oxidative stress.
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that benzamide derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The specific mechanisms often involve interference with bacterial cell wall synthesis or disruption of cell membrane integrity .
3. Neuroprotective Effects
Neuroprotective properties have been a focal point in recent studies. For instance, this compound has shown promise in protecting neuronal cells from amyloid-beta (Aβ) induced toxicity, which is crucial in Alzheimer's disease research. In vitro tests indicated that this compound could significantly enhance cell viability in neuroblastoma cell lines exposed to Aβ .
Case Studies
Case Study 1: Antioxidant Evaluation
A series of benzamide derivatives, including this compound, were synthesized and tested for their antioxidant capacities using DPPH and ABTS assays. The results demonstrated that certain modifications led to increased radical scavenging activity, indicating the potential for developing new antioxidant agents.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Standard | 20 | 15 |
| This compound | 18 | 12 |
Case Study 2: Neuroprotective Mechanism
In a neuroprotection study, SH-SY5Y neuroblastoma cells were treated with Aβ alongside various concentrations of this compound. The compound improved cell viability significantly compared to untreated controls.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 63 |
| 5 | 84 |
| 10 | 91 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
1. Receptor Modulation:
The compound may interact with neurotransmitter receptors, particularly those involved in pain modulation and neuroprotection. Its structural similarity to known receptor ligands suggests potential efficacy in treating neurological disorders .
2. Enzyme Inhibition:
Studies have indicated that this compound could inhibit enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases. Selective inhibition of BChE has been linked to reduced Aβ aggregation, enhancing its therapeutic potential against Alzheimer’s disease .
Q & A
Q. How can researchers standardize biological assay protocols to improve cross-study comparability?
- Methodological Answer : Adopt CONSORT-like guidelines:
- Predefined Endpoints : Specify primary (e.g., IC₅₀) and secondary (e.g., apoptosis markers) outcomes.
- Reagent Documentation : Report vendor, lot number, and storage conditions for cell lines/chemicals.
- Open Data : Share raw datasets via repositories like Zenodo for independent validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
